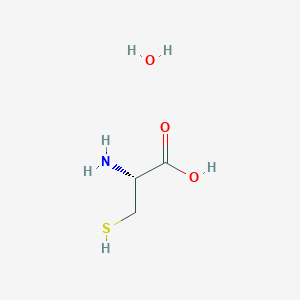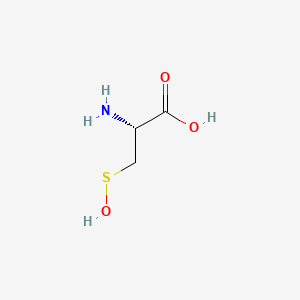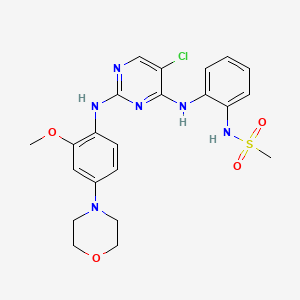
DBCO-PEG5-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG5-NHS ester is an amine-reactive labeling reagent often used for the introduction of DBCO moiety into proteins, peptides (side chain of lysine), or amino-modified oligo . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and a click chemistry reagent .
Molecular Structure Analysis
The chemical formula of this compound is C36H43N3O11 . Its exact mass is 693.29 and its molecular weight is 693.750 .Chemical Reactions Analysis
This compound reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic condition to form a covalent bond . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical and Chemical Properties Analysis
This compound is a yellow to slightly orange oil . It is soluble in DMSO, DMF, DCM, THF, CHCl3 . The PEG5 spacer increases the water solubility of compounds in aqueous media .Aplicaciones Científicas De Investigación
Reactivo de Etiquetado Reactivo con Aminas
El éster DBCO-PEG5-NHS es un reactivo de etiquetado reactivo con aminas con una estabilidad y solubilidad en agua mejoradas {svg_1}. Reacciona de forma específica y eficiente con una amina primaria (por ejemplo, la cadena lateral de los residuos de lisina o las superficies recubiertas de aminosilano) a pH 7-9 para formar un enlace covalente {svg_2}.
Química de Clic Biocompatible
La reacción de clic se produce eficientemente en condiciones de tampón suave y no requiere reactivos auxiliares como un catalizador de cobre o agentes reductores {svg_3}. Esto convierte a DBCO-PEG5-NHS Ester en una herramienta útil en la química de clic biocompatible.
Conjugación Químicamente Selectiva
Los grupos azida y DBCO no reaccionan ni interfieren con otros grupos funcionales que se encuentran en las muestras biológicas, pero se conjugan entre sí con alta eficiencia {svg_4}. Esta propiedad quimioselectiva es útil en diversas aplicaciones de bioconjugación.
Experimentos Avanzados de Entrecruzamiento
El éster DBCO-PEG5-NHS modifica las moléculas que contienen aminas con DBCO para su uso en experimentos avanzados de entrecruzamiento {svg_5.
Etiquetado de Proteínas
El brazo espaciador de polietilenglicol (PEG) hidrofílico imparte solubilidad en agua que se transfiere a la molécula etiquetada, lo que reduce la agregación de proteínas etiquetadas almacenadas en solución {svg_6}.
Química Bioortogonal
El éster DBCO-NHCO-PEG5-NHS es una herramienta prometedora para la bioconjugación y la química bioortogonal, que permite el etiquetado, la modificación o la funcionalización selectiva y eficiente de biomoléculas y superficies {svg_7}.
Síntesis de PROTAC
El éster DBCO-PEG5-NHS es un enlazador PROTAC basado en PEG/Alquilo/éter que se puede utilizar en la síntesis de PROTAC {svg_8}.
Síntesis de Conjugados de Anticuerpo-Fármaco (ADC)
El éster DBCO-PEG5-NHS es un enlazador ADC escindido que se utiliza en la síntesis de conjugados de anticuerpo-fármaco (ADC) {svg_9}.
Mecanismo De Acción
Direcciones Futuras
DBCO-PEG5-NHS ester is a promising compound in the field of bioconjugation and click chemistry. It is used in the synthesis of PROTACs and ADCs, which are significant in targeted drug delivery . Its future applications may include the development of more efficient and specific drug delivery systems.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O11/c40-32(11-12-33(41)38-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)38)37-16-18-46-20-22-48-24-26-49-25-23-47-21-19-45-17-15-36(44)50-39-34(42)13-14-35(39)43/h1-8H,11-27H2,(H,37,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJSALGAVUYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of DBCO-PEG5-NHS ester in the antibody labeling process described in the research papers?
A: this compound serves as a critical linker molecule in the multi-step labeling process. The NHS ester group reacts with primary amines (NH2) present on the antibody, forming a stable amide bond. [, ] This effectively conjugates the DBCO-PEG5 linker to the antibody. The DBCO moiety on the other end of the linker is then available for further conjugation via copper-free click chemistry. This allows for the attachment of a single-stranded DNA "docking strand," which subsequently hybridizes with fluorescently labeled oligonucleotides, ultimately forming the MuSIC probes. [, ]
Q2: How does the use of this compound contribute to the effectiveness of the MuSIC probes in fluorescence multiplexing?
A2: The use of this compound offers several advantages for creating effective MuSIC probes:
- Site-Specific Conjugation: The NHS ester group ensures targeted conjugation to primary amines on the antibody, minimizing random labeling and preserving antibody function. [, ]
- Flexibility and Spacing: The PEG5 linker provides flexibility and optimal spacing between the antibody and the fluorescent oligonucleotides. This can reduce steric hindrance and improve probe performance. [, ]
- Biocompatibility: PEG is known for its biocompatibility, potentially minimizing non-specific binding or immune responses that could interfere with the assay. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


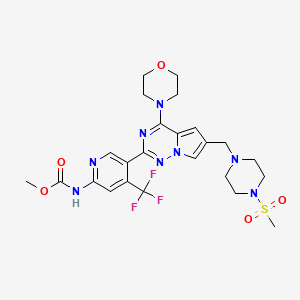
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
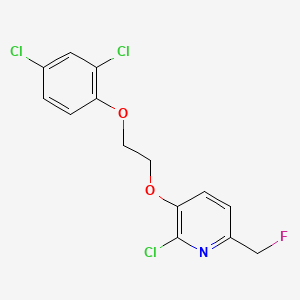
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
